Isododecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

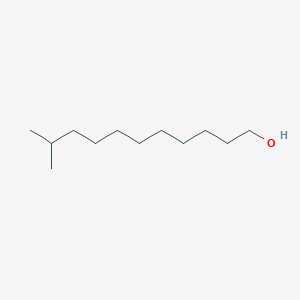

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-methylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDZCRSUOVPTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423844 | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-45-0, 25428-98-2 | |

| Record name | 10-Methyl-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20194-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolauryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025428982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12TQ24JRJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isododecanol synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of Isododecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched C12 fatty alcohol, is a key ingredient in the cosmetics and personal care industries, valued for its emollient and solvent properties. Its synthesis is primarily achieved through two major industrial routes: the Oxo process, involving the hydroformylation of isoundecene, and the Guerbet reaction, which involves the dimerization of hexanols. This technical guide provides a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with these synthesis pathways. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis and application of this compound.

Introduction

This compound is a mixture of isomers of dodecanol, with the primary isomer often being 10-methylundecan-1-ol. Its branched structure imparts unique physical and chemical properties compared to its linear counterpart, n-dodecanol, such as a lower melting point and different solvency characteristics. These properties make it a desirable component in a variety of formulations. This guide will delve into the two primary synthesis routes for this compound, providing the necessary technical details for a thorough understanding of these processes.

The Oxo Process: Hydroformylation of Isoundecene

The Oxo process, also known as hydroformylation, is a cornerstone of industrial organic synthesis and a major route for the production of this compound. The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin. In the case of this compound synthesis, the starting material is isoundecene (a C11 olefin), which is first converted to isododecanal (a C12 aldehyde) and subsequently hydrogenated to this compound.

Reaction Mechanism

The synthesis of this compound via the Oxo process is a two-step reaction:

-

Hydroformylation of Isoundecene: Isoundecene, typically a product of propylene oligomerization, reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form isododecanal. Both cobalt and rhodium-based catalysts are used industrially, with rhodium catalysts generally offering higher selectivity and milder operating conditions.[1] The generally accepted Heck and Breslow mechanism for cobalt-catalyzed hydroformylation involves the formation of a cobalt carbonyl hydride complex which coordinates to the olefin, followed by migratory insertion of the olefin into the Co-H bond, CO insertion, and finally hydrogenolysis to yield the aldehyde and regenerate the catalyst.

-

Hydrogenation of Isododecanal: The resulting isododecanal is then hydrogenated to this compound, typically using a nickel, copper chromite, or precious metal catalyst.[2] This is a standard reduction of an aldehyde to a primary alcohol.

Data Presentation: Oxo Process

| Parameter | Cobalt-Catalyzed Hydroformylation | Rhodium-Catalyzed Hydroformylation | Hydrogenation |

| Substrate | Isoundecene | Isoundecene | Isododecanal |

| Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) | Rhodium complexes with phosphine ligands (e.g., HRh(CO)(PPh₃)₃) | Nickel, Copper Chromite, Iridium-based, Nickel-Tin alloy |

| Temperature | 110-180 °C[3] | 80-140 °C[4] | 160-200 °C |

| Pressure | 150-300 bar (syngas)[3][5] | 20-100 bar (syngas)[6] | 30-80 bar (H₂) |

| Solvent | Toluene or product itself | Toluene | Isopropanol, 1,4-dioxane |

| Yield (Aldehyde) | ~60-65% (for a decene mixture)[7] | High conversion, selectivity depends on ligand | - |

| Yield (Alcohol) | - | - | >90%[8][9] |

| Selectivity | Lower linear to branched ratio | Higher linear to branched ratio with specific ligands | High |

Experimental Protocols

2.3.1. Hydroformylation of Isoundecene (Cobalt-Catalyzed) - Representative Protocol

A high-pressure autoclave reactor is charged with isoundecene and a solution of dicobalt octacarbonyl in toluene. The reactor is sealed and purged with nitrogen before being pressurized with synthesis gas (CO:H₂ ratio of 1:1). The reaction mixture is heated to 140-180°C and stirred for several hours.[5] The pressure is maintained by the continuous addition of synthesis gas. After the reaction, the reactor is cooled, and the pressure is released. The product mixture, containing isododecanal, is then separated from the catalyst.

2.3.2. Hydrogenation of Isododecanal - Representative Protocol

The crude isododecanal from the hydroformylation step is transferred to a second hydrogenation reactor. A slurry of a hydrogenation catalyst (e.g., Raney Nickel or a supported iridium catalyst) in a suitable solvent like isopropanol is added. The reactor is purged with nitrogen and then pressurized with hydrogen to 30-50 bar. The mixture is heated to 160°C and stirred vigorously.[9] The reaction progress is monitored by gas chromatography. Upon completion, the reactor is cooled, and the catalyst is removed by filtration to yield crude this compound, which can be further purified by distillation.

Mandatory Visualization: Oxo Process Workflow

Caption: Experimental workflow for the two-stage Oxo process synthesis of this compound.

The Guerbet Reaction: Dimerization of Hexanols

The Guerbet reaction provides an alternative route to this compound through the self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[10] To synthesize a C12 alcohol like this compound, a C6 alcohol, such as n-hexanol, is used as the starting material.

Reaction Mechanism

The Guerbet reaction mechanism is a four-step process catalyzed by a combination of a dehydrogenation/hydrogenation catalyst and a base:[11]

-

Dehydrogenation: The primary alcohol (n-hexanol) is dehydrogenated to its corresponding aldehyde (hexanal).

-

Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.

-

Dehydration: The aldol adduct readily dehydrates to yield an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated in a two-step process: the carbon-carbon double bond is reduced, followed by the reduction of the aldehyde group to a primary alcohol, yielding the final branched dimer alcohol (this compound). The hydrogen for this step is provided by the initial dehydrogenation of the starting alcohol.

Data Presentation: Guerbet Reaction

| Parameter | Guerbet Reaction of n-Hexanol |

| Substrate | n-Hexanol |

| Catalyst | Nickel powder suspension, Raney-Ni, Girdler-Ni G 49, Pb silicate, Cu-Fe catalysts |

| Base | Alkali metal hydroxide (e.g., KOH, NaOH) |

| Temperature | 150-250 °C (reflux) |

| Pressure | Atmospheric |

| Alkali Concentration | 3-8 wt.% (relative to n-hexanol) |

| Yield | Up to 91.5% |

Data sourced from patent DE2703746A1.

Experimental Protocols

3.3.1. Guerbet Reaction of n-Hexanol to this compound - Representative Protocol

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap for water removal, n-hexanol is mixed with 3-8 wt.% of an alkali hydroxide (e.g., potassium hydroxide) and a catalytic amount of a nickel catalyst.[7] To improve yields, 10-40 wt.% of the residue from a previous Guerbet condensation can be added to the initial mixture. The mixture is heated to reflux (150-250°C) at atmospheric pressure. Water formed during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards the product. The reaction is monitored by gas chromatography. After completion, the reaction mixture is cooled, and the catalyst is filtered off. The product is then washed to remove the base and purified by vacuum distillation.

Mandatory Visualization: Guerbet Reaction Mechanism

Caption: The four key steps of the Guerbet reaction mechanism for this compound synthesis.

Conclusion

The synthesis of this compound is dominated by two robust industrial processes: the Oxo process and the Guerbet reaction. The Oxo process, starting from isoundecene, offers a high-throughput route to this compound, with modern rhodium catalysts providing high efficiency and selectivity. The Guerbet reaction, utilizing C6 alcohols, presents a valuable alternative, particularly in the context of bio-derived feedstocks. The choice of synthesis route is influenced by factors such as feedstock availability, desired isomer distribution, and economic considerations. This guide has provided a detailed overview of the reaction mechanisms, quantitative data, and experimental protocols for both pathways, offering a valuable resource for professionals in the field. Further research into more sustainable catalysts and processes continues to be an active area of investigation.

References

- 1. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

- 2. Oxo alcohol - Wikipedia [en.wikipedia.org]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. mdpi.com [mdpi.com]

- 5. fischer-tropsch.org [fischer-tropsch.org]

- 6. rsc.org [rsc.org]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cris.unibo.it [cris.unibo.it]

- 11. aocs.org [aocs.org]

Spectroscopic Profile of Isododecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isododecanol, a key ingredient in various pharmaceutical and cosmetic formulations. This compound is a branched-chain alcohol, primarily consisting of 10-methylundecan-1-ol. Understanding its spectroscopic profile is crucial for identification, purity assessment, and quality control in research and development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure

This compound is a mixture of C12 isomers, with the primary component being 10-methylundecan-1-ol.

Chemical Formula: C₁₂H₂₆O

IUPAC Name: 10-methylundecan-1-ol

Molecular Weight: 186.34 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound (10-methylundecan-1-ol) based on typical values for long-chain branched alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 10-methylundecan-1-ol

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyls) | ~ 0.8-0.9 | Doublet | 6H |

| -CH₂- (chain) | ~ 1.2-1.4 | Multiplet | ~14H |

| -CH- (branched) | ~ 1.5-1.6 | Multiplet | 1H |

| -CH₂-OH | ~ 3.6 | Triplet | 2H |

| -OH | Variable (typically 1-3) | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-methylundecan-1-ol

| Carbon | Chemical Shift (ppm) |

| -CH₃ (terminal methyls) | ~ 22-23 |

| -CH- (branched) | ~ 27-28 |

| -CH₂- (chain) | ~ 29-34 |

| -CH₂- (adjacent to branched CH) | ~ 39-40 |

| -CH₂-OH | ~ 62-63 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch | 3200-3500 | Strong, Broad | Hydrogen-bonded alcohol |

| C-H stretch (alkane) | 2850-2960 | Strong | CH₃ and CH₂ stretching |

| C-O stretch | 1050-1150 | Strong | Primary alcohol |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrum Fragmentation for 10-methylundecan-1-ol

| m/z | Interpretation |

| 186 | Molecular Ion (M⁺) - often weak or absent |

| 168 | [M-H₂O]⁺ - Dehydration product |

| 141 | [M-C₃H₇]⁺ - Alpha-cleavage |

| 43, 57, 71, 85 | Alkyl fragments |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[1]

-

Ensure the sample is completely dissolved to avoid peak broadening.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

3. ¹³C NMR Acquisition:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: TMS at 0 ppm (or the solvent peak, e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is suitable for viscous liquids like this compound as it requires minimal sample preparation.[2][3]

-

Place a small drop of the this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure good contact between the sample and the crystal.

2. FTIR Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

-

For analysis of alcohols by GC-MS, derivatization is often employed to increase volatility and improve peak shape.[4]

-

A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

-

Procedure:

-

In a vial, mix a small amount of this compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-80°C for 15-30 minutes to ensure complete derivatization.

-

2. GC-MS Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized alcohol.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Figure 1. General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of Isododecanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isododecanol, a C12 branched-chain alcohol, is a lipophilic compound with relevance in various industrial and pharmaceutical applications. Its solubility in common organic solvents is a critical parameter for formulation development, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative public data, this document emphasizes a qualitative solubility profile based on established chemical principles ("like dissolves like"). Furthermore, it offers a detailed, generalized experimental protocol for the precise determination of this compound solubility in various organic solvents, empowering researchers to generate empirical data for their specific needs.

Qualitative Solubility Profile of this compound

The molecular structure of this compound, featuring a long, branched alkyl chain and a terminal polar hydroxyl (-OH) group, dictates its solubility behavior. The dominant non-polar hydrocarbon portion suggests that this compound will be readily soluble in non-polar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents. The principle of "like dissolves like" is the cornerstone for predicting these interactions.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Heptane, Toluene, Cyclohexane | High / Miscible | The non-polar alkyl chain of this compound will have strong van der Waals interactions with these non-polar solvents. |

| Moderately Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High / Miscible | These solvents possess a moderate polarity that can interact favorably with both the alkyl chain and the hydroxyl group of this compound. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High / Miscible | While these solvents are polar and capable of hydrogen bonding, their smaller alkyl chains allow for favorable interactions with the hydrocarbon portion of this compound. Isododecane, a related hydrocarbon, is noted to be miscible with alcohols.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low / Immiscible | The large, non-polar C12 chain of this compound will disrupt the strong hydrogen bonding network of these highly polar solvents, leading to poor solubility. |

Experimental Protocol for Determining this compound Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This method can be adapted from established guidelines for solubility testing.[5][6][7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solvent becomes saturated.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary test can determine the minimum time required to achieve saturation.[5][7][8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let any suspended solid settle.

-

Centrifuge the vials to pellet the remaining undissolved this compound.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and pass it through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using a suitable analytical method (e.g., GC-FID is often suitable for volatile alcohols).

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account.

-

The resulting value is the solubility of this compound in that specific solvent at the tested temperature. Report the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. atamankimya.com [atamankimya.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to Isododecanol Isomer Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isododecanol, a complex mixture of C12 branched-chain primary alcohols. It delves into the nuances of its Chemical Abstracts Service (CAS) number, details its physicochemical properties, outlines experimental protocols for its analysis, and illustrates its industrial production pathway.

Understanding the CAS Number for this compound Isomer Mixtures

This compound is not a single, defined chemical entity but rather a complex mixture of structural isomers of dodecanol. This isomeric complexity arises from its manufacturing process, which typically involves the hydroformylation of C11 olefin streams. Consequently, different CAS numbers have been associated with this compound, reflecting its nature as a mixture.

The most pertinent CAS number for the commercial this compound isomer mixture is 25428-98-2 . This identifier is broadly used in regulatory documentation and by chemical suppliers to refer to the general mixture of branched-chain C12 alcohols.[1][2][3][]

Another frequently encountered CAS number is 20194-45-0 , which specifically identifies one of the common isomers present in the mixture: 10-methylundecan-1-ol.[5][6] While this isomer is a significant component, the CAS number 25428-98-2 more accurately represents the entire isomeric blend. It is crucial for researchers and professionals to recognize that commercial this compound will contain a distribution of various tetramethyl-octanols, among other branched structures, and its exact composition can vary between manufacturers and production batches.

Physicochemical Properties

The branching in this compound's structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart, n-dodecanol. The data presented below is a summary of typical values for the this compound isomer mixture, primarily associated with CAS number 25428-98-2. It is important to note that some values are estimates due to the isomeric variability of the commercial product.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₆O | [1][2][][5] |

| Molecular Weight | 186.34 g/mol | [1][2][][5] |

| Appearance | Colorless liquid | |

| Boiling Point/Range | ~240 - 265 °C | |

| Melting Point | < -60 °C | |

| Flash Point | > 100 °C | |

| Density @ 20°C | ~0.83 - 0.84 g/cm³ | |

| Viscosity @ 20°C | ~20 - 30 mPa·s | |

| Water Solubility | Insoluble | |

| LogP (Octanol/Water Partition Coefficient) | ~5.4 (XLogP3) | [1][5] |

| Refractive Index (n²⁰/D) | ~1.446 | |

| Vapor Pressure @ 20°C | < 0.01 kPa |

Industrial Synthesis Pathway

The primary industrial route for producing this compound is the hydroformylation of a C11 olefin feedstock, often referred to as tripropylene or tetrabutylene oligomers. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bonds of the olefins. The resulting C12 aldehydes are then hydrogenated to form the final this compound isomer mixture.

Experimental Protocols

Quantitative Analysis of this compound Isomer Distribution by Gas Chromatography (GC)

This protocol outlines a general method for the separation and semi-quantitative analysis of the isomer distribution in a commercial this compound sample using gas chromatography with flame ionization detection (GC-FID).

Objective: To resolve and determine the relative percentage of the major C12 alcohol isomers in an this compound mixture.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or acetone)

-

Volumetric flasks and pipettes

-

GC vials with septa

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

High-resolution capillary column. A polar stationary phase, such as a wax-type column (e.g., DB-WAX, CP-Wax 52 CB), is recommended for optimal separation of alcohol isomers. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Data acquisition and processing software

Procedure:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. For example, pipette 100 µL of this compound into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

Mix thoroughly.

-

Transfer an aliquot of the prepared sample into a 2 mL GC vial and seal.

-

-

GC-FID Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration and column capacity)

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold: 10 minutes at 240 °C

-

-

Detector Temperature: 280 °C

-

Detector Gases: Hydrogen, Air, and Makeup gas (as per instrument specifications)

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Assume that all isomers have a similar response factor in the FID.

-

Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of all integrated peaks and multiplying by 100.

-

Expected Results: The chromatogram will show a series of peaks corresponding to the different C12 branched-chain alcohol isomers. The relative peak areas provide an estimation of the isomer distribution in the sample. For precise quantification, calibration with individual isomer standards would be necessary, though these are often not commercially available.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound isomer distribution.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 25428-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 5. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 20194-45-0 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Isododecanol Isomers

Introduction

This compound is a branched-chain fatty alcohol that is a complex mixture of isomers with the chemical formula C12H26O.[1] Unlike its linear counterpart, n-dodecanol, which is a solid at room temperature, the characteristic branching in this compound's structure significantly lowers its melting point, making it a colorless liquid with low volatility.[1][2] This property is crucial for its various applications. Commercially, this compound is often identified by CAS numbers 25428-98-2 and 20194-45-0.[3][4][5][6][7] The specific composition of the isomer mixture can vary depending on the manufacturing process, with 10-methylundecan-1-ol being a commonly cited component in technical-grade this compound.[1][5] This guide provides a comprehensive overview of the synthesis, properties, and analytical methodologies related to this compound isomers.

Synthesis of this compound Isomers

The branched structure of this compound isomers is typically achieved through specific chemical synthesis routes designed to create alkyl branches on the carbon chain.

1. The Guerbet Reaction

A primary method for synthesizing branched alcohols is the Guerbet reaction, named after Marcel Guerbet.[8] This process is a self-condensation of a primary alcohol to produce a higher-molecular-weight branched alcohol at the β-position.[9] The reaction proceeds through a "borrowing hydrogen" mechanism, which involves a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.[9] This dimerization of alcohols, with the liberation of water, converts simpler, readily available alcohols into more complex and valuable products.[2][10]

Caption: The four key steps of the Guerbet reaction mechanism.[2][9]

2. Industrial Synthesis from Paraffins

Another significant industrial pathway involves the modification of linear alkanes sourced from petroleum fractions.[1] This process begins with the catalytic hydrocracking and isomerization of these linear paraffins to produce a branched C12 alkane, known as isododecane. This is followed by a selective oxidation step to convert the isododecane precursor into the corresponding this compound isomers.[1]

Caption: A simplified workflow for the industrial production of this compound.

Physical and Chemical Properties

The branching in the carbon chain of this compound isomers is the primary determinant of their physical properties, distinguishing them from linear dodecanol. This structural difference disrupts the crystal lattice formation, leading to a lower melting point and reduced viscosity.

Caption: Logical relationship of molecular branching to key physical properties.

Table 1: General Properties of this compound (Isomer Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C12H26O | [1][3][4][5] |

| Molecular Weight | ~186.33 g/mol | [1][3][4][5] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | ~250.85 °C (estimate) | [1] |

| Density | ~0.83 - 0.84 g/cm³ | [1] |

| Solubility in Water | Very low (~0.004 g/L) | [1] |

| CAS Number | 25428-98-2 / 20194-45-0 | [3][4][5][6] |

Table 2: Comparative Properties of this compound vs. n-Dodecanol

| Property | This compound (Isomer Mixture) | n-Dodecanol (Linear) |

| Appearance at 25°C | Colorless Liquid[1] | Colorless Solid[1] |

| Melting Point | Remains liquid at room temperature[1] | 24 °C |

| Boiling Point | ~250.85 °C (estimate)[1] | 259 °C[1] |

Experimental Protocols

Standardized analytical methods are crucial for characterizing the isomeric mixture of this compound and ensuring its quality for various applications.

Protocol 1: Analysis of Isomer Distribution by Gas Chromatography (GC)

-

Objective: To separate and quantify the different isomers present in an this compound sample.

-

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30-50m length, 0.25-0.32mm internal diameter, and 0.25-1.05µm film thickness is suitable.[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection: 1 µL of the prepared sample is injected with a split ratio (e.g., 50:1) to prevent column overloading.

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 10 minutes.

-

-

Detector Temperature: 280 °C.

-

-

Data Analysis: Identify peaks based on retention times relative to known standards. The area of each peak corresponds to the relative abundance of that isomer in the mixture.

-

Protocol 2: Spectroscopic Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the presence of the alcohol functional group.

-

Methodology:

-

Sample Preparation: Place a single drop of the neat this compound liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: Acquire the infrared spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

-

Interpretation: The presence of the hydroxyl (-OH) functional group is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.[12] This broadening is due to intermolecular hydrogen bonding. Additional sharp peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching of the alkyl chains.

-

Protocol 3: Determination of Density

-

Objective: To measure the density of the this compound liquid.

-

Methodology:

-

Instrumentation: Use a calibrated pycnometer or a digital density meter.

-

Procedure (Pycnometer):

-

Measure the weight of the clean, dry pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present, and equilibrate to a constant temperature (e.g., 20 °C) in a water bath.

-

Weigh the filled pycnometer.

-

Repeat the process with deionized water to calibrate the exact volume of the pycnometer.

-

-

Calculation: Density (ρ) is calculated as the mass of the sample divided by the volume of the pycnometer.

-

ρ = (mass_filled - mass_empty) / volume_pycnometer

-

-

Protocol 4: Lucas Test for Differentiating Alcohol Classes

-

Objective: To qualitatively determine if the isomeric mixture contains significant amounts of secondary or tertiary alcohols. Primary branched-chain alcohols react very slowly.

-

Reagent: The Lucas reagent is a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[13]

-

Methodology:

-

Place approximately 1 mL of the this compound sample into a test tube.

-

Add 5 mL of the Lucas reagent, stopper the tube, and shake vigorously for 15 seconds.

-

Allow the mixture to stand and observe.

-

Interpretation:

-

Immediate cloudiness or phase separation: Indicates the presence of tertiary alcohols.[13]

-

Cloudiness after 5-10 minutes (may require gentle heating): Suggests the presence of secondary alcohols.[13]

-

No reaction (solution remains clear): Consistent with primary alcohols.[13] Given that Guerbet alcohols are primary, a negative result is expected for pure preparations.

-

-

References

- 1. This compound | 20194-45-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 25428-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. aocs.org [aocs.org]

- 11. 1-Dodecanol [webbook.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. employees.oneonta.edu [employees.oneonta.edu]

Isododecanol: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Isododecanol, a C12 branched-chain fatty alcohol (BCFA), is a versatile molecule with significant applications ranging from industrial solvents to advanced pharmaceutical formulations. Its unique branched structure confers distinct physicochemical properties, such as low viscosity and a non-greasy feel, making it a valuable component in cosmetics and topical drug delivery systems.[1][][3] In the realm of drug development, BCFAs like this compound are gaining prominence as critical "assembly modules" in self-assembling prodrug nanoassemblies, offering a strategic approach to balance therapeutic efficacy with safety.[4][5] This technical guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, biological significance as a BCFA, and applications in drug development, supplemented with detailed experimental methodologies and data.

Chemical and Physical Properties

This compound is a primary alcohol characterized by a branched C12 aliphatic chain. The most common isomer is 10-methylundecan-1-ol.[6][7] Its branched nature prevents the tight packing that is characteristic of its linear counterpart, 1-dodecanol, leading to distinct physical properties.[8] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound; 10-methylundecan-1-ol | [6][7] |

| Synonyms | Isolauryl alcohol, Isododecyl alcohol, Exxal 12 | [6][9] |

| CAS Number | 25428-98-2; 20194-45-0 | [6][7][10] |

| Molecular Formula | C12H26O | [][6][7] |

| Molecular Weight | 186.33 g/mol | [6][7][10] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~250.85 °C (estimate) | [11] |

| Melting Point | ~16.85 °C (estimate) | [11] |

| Density | ~0.8429 g/cm³ (estimate) | [11] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol | [1][11] |

| LogP | 3.75550 | [6][11] |

| XLogP3 | 5.4 | [6][7][11] |

| Hydrogen Bond Donor Count | 1 | [6][11] |

| Hydrogen Bond Acceptor Count | 1 |[6][11] |

Synthesis of this compound

The industrial production of branched-chain fatty alcohols like this compound primarily relies on petrochemical feedstocks. The two dominant synthesis routes are the hydroformylation of olefins and the functionalization of alkane precursors.[10] These high-throughput methods are designed for cost-effective, large-scale production.

Biological Significance of Branched-Chain Fatty Alcohols (BCFAs)

BCFAs are a unique class of lipids that play crucial roles in various biological systems. Their branched structure is key to their function, particularly in modulating the properties of cellular membranes.[8]

Modulation of Membrane Fluidity

Unlike their straight-chain counterparts, the methyl branches on BCFAs disrupt the orderly packing of lipid acyl chains within a membrane bilayer. This steric hindrance increases membrane fluidity, which is vital for the proper function of embedded proteins and signaling pathways.[8] This mechanism is analogous to the role of unsaturated fatty acids in maintaining membrane homeostasis in eukaryotes.[8]

Antimicrobial Activity

Several BCFAs demonstrate significant antibacterial activity, often by disrupting the integrity of the bacterial cell membrane.[8] Studies have shown that the efficacy of fatty alcohols against pathogens like Staphylococcus aureus is dependent on the length of their aliphatic carbon chain, with C12 (dodecanol) and C13 showing high activity.[8]

Applications in Drug Development

The unique properties of BCFAs make them attractive for pharmaceutical applications, particularly in drug delivery. Prodrugs modified with branched-chain fatty alcohols often exhibit superior self-assembly capabilities compared to those with straight-chain alcohols due to greater steric hindrance.[4]

Prodrug Nanoassemblies

A key challenge in cancer chemotherapy is balancing efficacy with systemic toxicity.[4] Self-assembling prodrug nanoassemblies offer a promising solution. In this strategy, a drug molecule is linked to an "assembly module" (such as a BCFA) via a cleavable "activation module" (e.g., a disulfide bond sensitive to the tumor microenvironment). The BCFA drives the self-assembly of the prodrug into nanoparticles.

Recent studies have designed docetaxel (DTX) prodrugs using BCFAs of varying lengths (C16 to C24) as assembly modules.[5] The results indicate that the carbon chain length of the BCFA significantly affects the stability, drug release profile, and ultimately the safety and efficacy of the nanoassemblies.[4][5] This highlights the potential to fine-tune therapeutic outcomes by carefully selecting the BCFA component.

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the synthesis and characterization of this compound and its derivatives, such as in prodrug nanoassemblies.

Purity Assessment by Gas Chromatography (GC)

This protocol is a representative method for determining the purity of a fatty alcohol like this compound.

-

Objective: To quantify the purity of an this compound sample.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold for 5-10 minutes.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

-

Characterization of Nanoassemblies by Transmission Electron Microscopy (TEM)

This protocol describes how to visualize the morphology and size of prodrug nanoassemblies.[5]

-

Objective: To determine the size, shape, and morphology of self-assembled nanoparticles.

-

Instrumentation: Transmission Electron Microscope.

-

Methodology:

-

Sample Preparation: Place a drop of the diluted nanoassembly suspension (e.g., 0.1 mg/mL in deionized water) onto a carbon-coated copper grid.

-

Staining (Optional but common): After 1-2 minutes, wick away the excess liquid with filter paper. Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for 30-60 seconds. Wick away the excess stain.

-

Drying: Allow the grid to air-dry completely before loading it into the microscope.

-

Imaging: Observe the sample under the TEM at an appropriate acceleration voltage. Capture images at various magnifications to assess morphology and perform size distribution analysis using appropriate software.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[1]

-

Hazards: Flammable liquid and vapor. May cause skin and respiratory system irritation.[1] It may be fatal if swallowed and enters the airways (aspiration hazard).

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[1]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[12]

Conclusion

This compound is more than a simple solvent or emollient; it is a functional molecule whose branched structure imparts valuable properties for advanced applications. As a branched-chain fatty alcohol, it plays a role in modulating biological membranes and demonstrates potential as an antimicrobial agent.[8] For drug development professionals, the ability of BCFAs like this compound to act as effective assembly modules in prodrug nanoassemblies opens new avenues for creating safer and more effective therapeutics.[4] Continued research into the rational design of BCFA-based delivery systems will be critical for advancing this promising field.

References

- 1. gokemi.com [gokemi.com]

- 3. cir-safety.org [cir-safety.org]

- 4. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 20194-45-0 | Benchchem [benchchem.com]

- 11. This compound|lookchem [lookchem.com]

- 12. chemos.de [chemos.de]

Commercial Production of Isododecanol via the Oxo Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isododecanol, a C12 branched alcohol, is a key intermediate in the synthesis of various high-value chemicals, including plasticizers, detergents, and lubricants. Its commercial production is predominantly achieved through the oxo process, also known as hydroformylation. This process involves the reaction of a C12 olefin, typically propylene trimer, with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an intermediate aldehyde, which is subsequently hydrogenated to this compound. This technical guide provides an in-depth overview of the commercial production of this compound via the oxo process, detailing the underlying chemistry, process parameters, catalyst systems, and purification methods. Experimental protocols and quantitative data are presented to provide a comprehensive resource for professionals in research, development, and manufacturing.

Introduction to the Oxo Process for this compound Production

The oxo process is a cornerstone of industrial organic synthesis, enabling the conversion of olefins into aldehydes and subsequently into a variety of valuable chemicals.[1] For the production of this compound, the primary feedstock is a mixture of C12 branched olefins, most commonly derived from the oligomerization of propylene (propylene trimer).[2]

The overall process can be summarized in two main chemical steps:

-

Hydroformylation: Propylene trimer (C12H24) reacts with synthesis gas (CO + H2) to form isododecanal (C13H26O).

-

Hydrogenation: The resulting isododecanal is then hydrogenated to produce this compound (C13H28O).

The term "this compound" refers to a mixture of isomeric C12 alcohols, with the specific composition depending on the structure of the propylene trimer feedstock and the reaction conditions. These long-chain oxo alcohols are of significant commercial interest, particularly in the production of plasticizers and detergents.[3][4]

Process Chemistry and Reaction Mechanisms

The heart of the oxo process is the hydroformylation reaction, a homogeneously catalyzed process. The choice of catalyst, typically based on cobalt or rhodium, significantly influences the reaction conditions and the selectivity of the process.

Catalyst Systems

-

Cobalt Catalysts: Historically, cobalt carbonyls (e.g., dicobalt octacarbonyl, Co2(CO)8) were the first catalysts used for the oxo synthesis.[5] They are generally less active than rhodium catalysts and require higher operating temperatures and pressures.[1]

-

Rhodium Catalysts: Modern oxo processes often employ rhodium-based catalysts, which are significantly more active, allowing for milder reaction conditions.[5] These catalysts are typically complexed with phosphine or phosphite ligands, which can be tailored to control the selectivity of the reaction. The LP Oxo℠ process, developed by Johnson Matthey and Dow, is a prominent example of a rhodium-catalyzed process for producing various oxo alcohols.[6]

Reaction Mechanism

The catalytic cycle of hydroformylation is well-established and involves a series of organometallic transformations. A simplified representation of the mechanism is illustrated below.

Caption: Simplified catalytic cycle for the hydroformylation of an olefin.

Commercial Production Process

The commercial production of this compound is a continuous process involving several key stages: feedstock preparation, hydroformylation, catalyst recovery, aldehyde hydrogenation, and product purification.

Process Flow

A generalized process flow diagram for the production of this compound is presented below.

References

- 1. Frontiers | Integrated techno-economic and life cycle assessment of hydroformylation in microemulsion systems [frontiersin.org]

- 2. EP0987242B1 - Process for the preparation of higher oxo-alcohols from olefin mixtures - Google Patents [patents.google.com]

- 3. Oxo alcohol - Wikipedia [en.wikipedia.org]

- 4. fischer-tropsch.org [fischer-tropsch.org]

- 5. iscre.org [iscre.org]

- 6. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

A Technical Guide to the Fundamental Differences Between Isododecanol and n-Dodecanol for Researchers and Drug Development Professionals

Introduction: Dodecanol, a twelve-carbon fatty alcohol, exists in various isomeric forms, with the linear n-dodecanol and the branched-chain isododecanol being of significant industrial and research interest. While sharing the same chemical formula (C12H26O), their distinct structural arrangements lead to profound differences in their physicochemical properties, reactivity, and, consequently, their applications. This technical guide provides an in-depth exploration of the fundamental distinctions between this compound and n-dodecanol, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural Dissimilarity: The Root of Divergent Properties

The core difference between n-dodecanol and this compound lies in the arrangement of their carbon atoms.

-

n-Dodecanol (Lauryl Alcohol): This is a primary alcohol with a linear, unbranched chain of twelve carbon atoms. Its IUPAC name is dodecan-1-ol.[1][2] The straight-chain structure allows for efficient packing of molecules, leading to stronger intermolecular van der Waals forces.

-

This compound: This term refers to a mixture of branched-chain isomers of dodecanol.[3] A common isomer found in commercial this compound is 10-methylundecan-1-ol.[3][4] The presence of methyl branching along the carbon chain disrupts the linear packing, resulting in weaker intermolecular forces compared to its straight-chain counterpart.

Comparative Physicochemical Properties

The structural variations directly translate into significant differences in the physical and chemical properties of this compound and n-dodecanol. The following table summarizes key quantitative data for easy comparison.

| Property | This compound (Isomer Mixture/Estimates) | n-Dodecanol |

| Molecular Formula | C12H26O[3] | C12H26O[2] |

| Molecular Weight | 186.33 g/mol [4] | 186.34 g/mol [3] |

| Appearance | Colorless liquid[3] | Colorless solid at room temperature[3] |

| Melting Point | Lower than n-dodecanol, remains liquid at room temperature[3] | 24 °C[2] |

| Boiling Point | ~250.85 °C (estimate)[3] | 259 °C[2] |

| Density | Data not available | 0.8309 g/cm³ at 24°C (liquid)[5] |

| Solubility in Water | Insoluble | 0.004 g/L[2] |

| XLogP3 | 5.4[4] | 5.1 |

Synthesis Methodologies: Distinct Industrial Pathways

The industrial production of this compound and n-dodecanol follows different synthetic routes, each yielding the specific isomeric structure.

This compound Synthesis: The Guerbet Reaction

This compound is primarily synthesized through the Guerbet reaction, which involves the dimerization of a primary alcohol to form a β-alkylated dimer alcohol.[6][7] For this compound, a common starting material is n-hexanol.[8]

Experimental Protocol: General Procedure for the Guerbet Reaction [9][10]

-

Reactor Setup: A batch autoclave reactor equipped with a magnetic stirrer and temperature control is charged with the starting alcohol (e.g., n-hexanol).

-

Catalyst and Base Addition: A catalyst, often a transition metal like nickel or palladium on carbon, and a strong base, such as potassium hydroxide, are added to the reactor.[9][10]

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

Heating and Reaction: The mixture is heated to the reaction temperature (typically 190-240 °C) with continuous stirring. The pressure in the reactor will increase due to the vapor pressure of the alcohol.[9][10]

-

Water Removal: The water produced during the condensation reaction is continuously removed to drive the equilibrium towards the product. A Dean-Stark trap can be utilized for this purpose in atmospheric pressure setups.[9]

-

Reaction Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using gas chromatography (GC). After completion, the reactor is cooled, and the product mixture is collected. The catalyst is removed by filtration, and the organic layer is washed and purified by vacuum distillation.[9][10]

n-Dodecanol Synthesis: The Ziegler Process

n-Dodecanol is commercially produced via the Ziegler process, which involves the oligomerization of ethylene using triethylaluminium as a catalyst.[11][12] This process yields linear primary alcohols with an even number of carbon atoms.

Experimental Protocol: Overview of the Ziegler Process [11][12]

-

Triethylaluminium Formation: The process begins with the formation of triethylaluminium from aluminum, hydrogen, and ethylene.

-

Ethylene Oligomerization (Growth Reaction): Ethylene is then added to the triethylaluminium under pressure. The ethylene molecules insert into the aluminum-carbon bonds, leading to the formation of long-chain trialkylaluminium compounds. The length of the alkyl chains is controlled by the reaction conditions.

-

Oxidation: The trialkylaluminium is oxidized with dry air to form aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are then hydrolyzed with water to yield the desired n-dodecanol and aluminum hydroxide as a byproduct.

-

Purification: The n-dodecanol is separated from the aluminum hydroxide and purified through distillation.

Analytical Methods for Differentiation

Several analytical techniques can be employed to distinguish between this compound and n-dodecanol, primarily by identifying the structural differences.

-

Gas Chromatography (GC): Due to their different boiling points and structures, this compound isomers and n-dodecanol will have distinct retention times on a GC column.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can provide fragmentation patterns that are characteristic of the branched structure of this compound isomers versus the linear structure of n-dodecanol.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can definitively differentiate between the isomers by revealing the different chemical environments of the protons and carbon atoms in the branched versus the linear structure.

Comparative Applications

The distinct properties of this compound and n-dodecanol dictate their use in different applications.

-

This compound: Its liquid state at room temperature, lower viscosity, and good solvency make it a valuable component in cosmetics and personal care products as an emollient and solvent. It is also used as a precursor for the synthesis of branched plasticizers and surfactants.

-

n-Dodecanol: As a linear fatty alcohol, n-dodecanol is a key raw material for the production of surfactants, particularly sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES), which are widely used in detergents, shampoos, and other cleaning products.[2] It also finds use as an emollient, emulsifier, and viscosity-modifying agent in cosmetics and pharmaceuticals.[13]

Toxicity and Biodegradability: A Comparative Overview

-

Toxicity: Both this compound and n-dodecanol generally exhibit low acute toxicity.[14][15] However, like many alcohols, they can be skin and eye irritants.[14] Some studies suggest that branched-chain Guerbet alcohols may have a lower irritation potential compared to their linear counterparts, which could be an advantage in topical formulations.[16]

-

Biodegradability: n-Dodecanol is considered to be readily biodegradable.[15] While specific comprehensive data for this compound is less available, branched-chain alcohols are also generally biodegradable, although the rate of degradation can be influenced by the degree and position of branching.

Conclusion

The fundamental difference between this compound and n-dodecanol—a branched versus a linear carbon chain—gives rise to a cascade of variations in their physical and chemical properties. These differences are crucial for their targeted synthesis and application in diverse fields, from cosmetics and personal care to the production of surfactants and plasticizers. For researchers and drug development professionals, a thorough understanding of these distinctions is paramount for selecting the appropriate isomer to achieve desired formulation characteristics and performance. Further research into the specific toxicological and biodegradation profiles of various this compound isomers will continue to refine their application and ensure their safe and sustainable use.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecanol - Wikipedia [en.wikipedia.org]

- 3. This compound | 20194-45-0 | Benchchem [benchchem.com]

- 4. This compound | C12H26O | CID 6428591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Dodecanol [drugfuture.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ziegler process - Wikipedia [en.wikipedia.org]

- 10. globallcadataaccess.org [globallcadataaccess.org]

- 11. 25428-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. benchchem.com [benchchem.com]

- 15. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isododecanol as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isododecanol, a branched C12 fatty alcohol, is a versatile non-polar solvent with a range of applications in the pharmaceutical and chemical industries. Its unique combination of low volatility, excellent solvency for non-polar compounds, and favorable safety profile makes it a subject of increasing interest for researchers and formulation scientists. This technical guide provides a comprehensive overview of the key characteristics of this compound, with a focus on its properties as a non-polar solvent. It includes detailed information on its physicochemical properties, solubility characteristics, applications in organic synthesis and drug formulation, and a thorough review of its safety and toxicological profile. This document is intended to serve as a valuable resource for professionals in drug development and chemical research, providing the foundational knowledge needed to effectively utilize this compound in their work.

Introduction

This compound is a colorless, oily liquid that is practically insoluble in water but soluble in most organic solvents. It is a mixture of isomers of dodecanol, with the specific composition varying depending on the manufacturing process. The branched nature of its alkyl chain is a key determinant of its physical and chemical properties, distinguishing it from its linear counterpart, n-dodecanol. This branching disrupts crystal lattice formation, resulting in a lower melting point and a liquid state at room temperature, which is advantageous for many solvent-based applications.

As a non-polar solvent, this compound is an excellent medium for dissolving other non-polar substances, such as oils, fats, waxes, and many active pharmaceutical ingredients (APIs). This property is central to its use in a variety of applications, from a carrier in topical drug delivery systems to a reaction medium in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₆O | [1] |

| Molecular Weight | 186.34 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, characteristic | [2] |

| CAS Number | 25339-17-7 | [3][4] |

Table 2: Thermal and Density Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 220-229 °C | [4] |

| Melting Point | -60 °C | [4] |

| Flash Point | 107 °C (Closed Cup) | [4] |

| Density | 0.83 - 0.84 g/cm³ at 20 °C | [4] |

Table 3: Solvent-Related Properties of this compound

| Property | Value | Reference(s) |

| Water Solubility | Insoluble | [4] |

| log Kow (Octanol-Water Partition Coefficient) | ~5.4 (Estimated) | [1] |

| Hildebrand Solubility Parameter (δ) | Not available in searched literature. As a branched C12 alcohol, it is expected to be in the range of other long-chain aliphatic alcohols, indicating low polarity. | |

| Miscibility | Miscible with many common organic solvents such as ethanol, isopropanol, and mineral oil. | [5] |

This compound as a Non-Polar Solvent

The efficacy of a solvent is determined by its ability to dissolve a solute, which is governed by the principle of "like dissolves like." this compound's long, branched alkyl chain and the presence of a single, sterically hindered hydroxyl group contribute to its overall non-polar character. This makes it an effective solvent for a wide range of non-polar to moderately polar compounds.

Applications in Drug Development

Topical Formulations

This compound is a valuable excipient in the development of topical drug formulations due to its emollient properties and its ability to solubilize lipophilic APIs. Its low volatility ensures that it remains on the skin for an extended period, potentially enhancing the penetration of the active ingredient.

While specific case studies detailing the use of this compound in corticosteroid formulations were not found in the literature search, its properties make it a suitable candidate for such applications. Topical corticosteroids are often lipophilic and require a non-polar vehicle for effective delivery.

Experimental Protocol: Evaluation of Skin Permeation

A common method to assess the suitability of a solvent like this compound in a topical formulation is through in vitro skin permeation studies using Franz diffusion cells.

Objective: To determine the permeation profile of a model lipophilic API from a formulation containing this compound across a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

This compound-based formulation of the model API

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

High-performance liquid chromatography (HPLC) system for API quantification

Methodology:

-

Prepare a saturated solution or a specific concentration of the model API in the this compound-based vehicle.

-

Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Apply a known quantity of the formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

-

Analyze the collected samples for the concentration of the API using a validated HPLC method.

-

At the end of the study, the skin can be processed to determine the amount of API retained in different skin layers.

References

Methodological & Application

Application Notes and Protocols: Isododecanol as a Reaction Medium for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isododecanol, a branched C12 alcohol, presents itself as a potentially valuable, high-boiling point, non-polar solvent for various polymerization reactions. Its branched structure and physical properties suggest its utility in scenarios requiring high reaction temperatures, good solubility for non-polar monomers, and a medium that can potentially influence polymer properties through chain transfer events. These application notes provide an overview of the potential uses of this compound as a reaction medium in both free-radical and condensation polymerization, complete with detailed, representative protocols and data presentation structures for experimental evaluation.

While specific literature on this compound as a primary polymerization solvent is limited, these notes are constructed based on the known properties of this compound and the established principles of polymer chemistry with long-chain alcohols.

Physical and Chemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its application as a reaction medium.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₂₆O | - | [1] |

| Molecular Weight | 186.33 | g/mol | [1] |

| Appearance | Colorless Liquid | - | Assumed |

| Boiling Point | ~225-235 | °C | Inferred |

| Density | ~0.83 | g/cm³ | Inferred |

| Water Solubility | Low | - | Inferred |

| Solubility in Organics | High (in hydrocarbons, esters, ketones) | - | Inferred |

| Vapor Pressure | Low at ambient temperature | mmHg | Inferred |

Applications in Polymer Synthesis

Free-Radical Polymerization

This compound's high boiling point makes it suitable for high-temperature free-radical polymerizations, allowing for faster reaction rates and the potential to overcome activation energy barriers for certain monomers. Its aliphatic nature makes it a good solvent for non-polar vinyl monomers such as styrenes and long-chain acrylates.[][3] Furthermore, as an alcohol, this compound may act as a chain transfer agent, which can be utilized to control the molecular weight of the resulting polymer.[4][5]

-

Temperature Control: The high boiling point allows for a wide operational temperature range, facilitating reactions that require elevated temperatures.

-

Solubility: Excellent solvent for non-polar monomers and polymers, leading to a homogeneous reaction system.

This protocol describes a general laboratory-scale procedure for the free-radical polymerization of n-butyl acrylate using this compound as the solvent.

Materials:

-

n-Butyl Acrylate (inhibitor removed)

-

This compound (anhydrous)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Nitrogen gas (high purity)

-

Methanol (for precipitation)

Procedure:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charging the Reactor: The flask is charged with 100 mL of this compound and 20 g of n-butyl acrylate.

-

Inerting the System: The mixture is sparged with nitrogen for 30 minutes to remove dissolved oxygen. A gentle nitrogen blanket is maintained throughout the reaction.

-

Initiator Addition: The reaction mixture is heated to 80°C. A solution of 0.1 g of AIBN in 5 mL of this compound is then injected into the flask.

-

Polymerization: The reaction is allowed to proceed at 80°C for 6 hours. Samples may be withdrawn periodically to monitor monomer conversion via techniques like Gas Chromatography (GC) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Termination and Isolation: The reaction is terminated by cooling the flask in an ice bath. The polymer is isolated by precipitating the viscous solution in a large excess of cold methanol with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent like tetrahydrofuran (THF), and re-precipitated in methanol to remove residual monomer and solvent. The final polymer is dried in a vacuum oven at 40°C to a constant weight.

Diagram of the Experimental Workflow for Free-Radical Polymerization:

Condensation Polymerization

This compound can also serve as a medium for condensation (step-growth) polymerization, particularly for reactions that require high temperatures to drive the reaction to completion and facilitate the removal of small molecule byproducts like water or methanol.[7][8] Its low volatility ensures it remains in the reaction vessel at elevated temperatures.

-

High-Temperature Medium: Facilitates reactions requiring temperatures above the boiling point of water.

-

Byproduct Removal: Can aid in the azeotropic removal of water when coupled with an appropriate setup (e.g., Dean-Stark trap).

-

Inert Nature: As a primary alcohol, it is less reactive in transesterification reactions compared to lower alcohols, though this needs to be experimentally verified for the specific system.

This protocol outlines a general procedure for the synthesis of a polyester via condensation polymerization using this compound as a high-boiling point solvent.

Materials:

-

Adipic Acid

-

1,6-Hexanediol

-

This compound

-